molecular formula C7H10O B1348519 3-Methylcyclohex-3-en-1-one CAS No. 31883-98-4

3-Methylcyclohex-3-en-1-one

Cat. No. B1348519
CAS RN: 31883-98-4
M. Wt: 110.15 g/mol
InChI Key: MHBNXZDNKOXHCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylcyclohex-3-en-1-one, also known as 3-methylcyclohex-3-enone, is a cyclic ketone that is commonly used in the synthesis of various compounds. This compound has a wide range of applications in the field of organic chemistry, including the synthesis of pharmaceuticals, agrochemicals, and industrial chemicals. It is also used in the study of biochemical and physiological processes, as well as in the development of novel drugs.

Scientific Research Applications

Pheromone Treatments in Entomology

3-Methylcyclohex-3-en-1-one, also referred to as MCH, has been identified as an antiaggregation pheromone for the Douglas-fir beetle (Dendroctonus pseudotsugae), a species of bark beetle. This discovery has led to the development of successful pheromone-based management applications for controlling the Douglas-fir beetle populations, which are significant as they provide a method of pest control that is more environmentally friendly and targeted than traditional methods (Ross, 2020).

Chemistry and Stereochemistry

The base-catalyzed dimerization of this compound has been studied, revealing insights into its stereochemistry. It has been found that this compound can produce a saturated diketone structure with a specific stereochemistry, which is significant for understanding the chemical properties and potential applications of this compound in organic synthesis (Gurst, Miller, & McPhail, 1980).

Synthesis and Reactions

Research has also focused on the dimerization products of this compound, leading to a variety of compounds including tricyclo derivatives. This has implications for the synthesis of complex organic molecules and provides a foundation for further research in the field of organic chemistry (Allen, Duffner, & Kurzer, 1978).

Additionally, the use of high pressure and Lewis acid catalysis in the Diels-Alder reactions of this compound has been explored. This methodology offers a straightforward route to cis and trans angularly methylated octalones, which are precursors in the synthesis of terpenes and steroids, highlighting the compound's relevance in synthetic organic chemistry (Aben, Minuti, Scheeren, & Taticchi, 1991).

Biological Studies

In a biological context, this compound has been used in field bioassays to study its effect on the flight aggregation behavior of the Douglas-fir beetle. The synthetic form of this compound significantly decreased the beetle's aggregation to traps containing attractants, providing further evidence of its role as an antiaggregation pheromone (Rudinsky & Ryker, 1979).

Mechanism of Action

Target of Action

This compound is a non-aromatic cyclic ketone , and its interactions with biological targets are likely to be influenced by its chemical structure and properties.

Pharmacokinetics

Its LogP value is 1.35 , suggesting that it is moderately lipophilic and may be absorbed in the body

properties

IUPAC Name

3-methylcyclohex-3-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-6-3-2-4-7(8)5-6/h3H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBNXZDNKOXHCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185735
Record name 3-Methylcyclohex-3-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31883-98-4
Record name 3-Methyl-3-cyclohexen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31883-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylcyclohex-3-en-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031883984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylcyclohex-3-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylcyclohex-3-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.217
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylcyclohex-3-en-1-one
Reactant of Route 2
3-Methylcyclohex-3-en-1-one
Reactant of Route 3
3-Methylcyclohex-3-en-1-one
Reactant of Route 4
3-Methylcyclohex-3-en-1-one
Reactant of Route 5
3-Methylcyclohex-3-en-1-one
Reactant of Route 6
3-Methylcyclohex-3-en-1-one

Q & A

Q1: What is the biological significance of 3-Methylcyclohex-3-en-1-one in the Douglas-fir beetle?

A: this compound acts as an anti-aggregative pheromone in the Douglas-fir beetle. [, ] This means that it disrupts the aggregation of beetles, potentially interfering with their ability to mass-attack and overcome the defenses of host trees. [] This compound, along with its isomer 3-methylcyclohex-2-en-1-one and Frontalin, contribute to the complex chemical communication system of the Douglas-fir beetle. []

Q2: How does the presence of angiosperm trees impact the efficacy of this compound?

A: Research suggests that volatile compounds released by angiosperm trees can disrupt the response of the Douglas-fir beetle to attractant-baited traps. [] While the specific mechanisms are not fully understood, this finding highlights the potential for environmental factors to influence the effectiveness of pheromone-based management strategies for this pest.

Q3: What is the structural difference between this compound and 3-Methylcyclohex-2-en-1-one, and does it impact their biological activity?

A: The two compounds are isomers, meaning they share the same molecular formula but differ in the arrangement of their atoms. this compound has the double bond within the cyclohexane ring at the 3-position, whereas 3-Methylcyclohex-2-en-1-one has the double bond at the 2-position. While both are found in the Douglas-fir beetle, their specific roles and potential differences in activity require further investigation. [, ]

Q4: Are there field bioassays available that test the efficacy of this compound?

A: Yes, there have been field bioassays conducted to study the effects of this compound on Douglas-fir beetles. [] While specific details of the study are not provided in the abstract, this suggests researchers are actively investigating the potential of this compound for pest management applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.